molecular formula C35H30O6 B063772 (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate CAS No. 161182-73-6

(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate

Cat. No.: B063772
CAS No.: 161182-73-6
M. Wt: 546.6 g/mol
InChI Key: YCPMSWJCWKUXRH-UHFFFAOYSA-N
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Description

9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene: is a chemical compound with the molecular formula C35H30O6 . It is known for its photosensitive properties and is often used in film curing resins and solutions . This compound is characterized by its complex structure, which includes a fluorene core and two acryloyloxyethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene typically involves the condensation of phenoxyethanol with fluoren-9-one. This reaction is catalyzed by a strong solid acid catalyst, such as Ti cation-exchanged montmorillonite . The reaction conditions include:

    Temperature: The reaction is carried out at elevated temperatures to facilitate the condensation process.

    Catalyst: Ti cation-exchanged montmorillonite is used as a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The compound is often stored in amber vials under inert atmosphere to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The acryloyloxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene is unique due to its dual acryloyloxyethoxyphenyl groups, which impart specific photosensitive properties. This makes it particularly valuable in applications requiring light-induced reactions, such as in the production of OLEDs and photodynamic therapy .

Properties

IUPAC Name

2-[4-[9-[4-(2-prop-2-enoyloxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30O6/c1-3-33(36)40-23-21-38-27-17-13-25(14-18-27)35(26-15-19-28(20-16-26)39-22-24-41-34(37)4-2)31-11-7-5-9-29(31)30-10-6-8-12-32(30)35/h3-20H,1-2,21-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPMSWJCWKUXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

246858-42-4, 917867-33-5, 917867-34-6
Record name 2-Propenoic acid, 1,1′-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxy-2,1-ethanediyl)] ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246858-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), α,α′-(9H-fluoren-9-ylidenedi-4,1-phenylene)bis[ω-[(1-oxo-2-propen-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917867-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), α,α′-(9H-fluoren-9-ylidenedi-4,1-phenylene)bis[ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917867-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00590996
Record name {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]ethane-2,1-diyl} diprop-2-enoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161182-73-6
Record name {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]ethane-2,1-diyl} diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid 9H-fluoren-9-ylidene-bis(4,1-phenyleneoxy-2,1-ethanediyl) ester
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate
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(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate
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(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate
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(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate
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(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate
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(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate
Customer
Q & A

Q1: Why is 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene investigated as a material for optical applications?

A1: 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene is highly desirable for optical applications due to its ability to achieve a high refractive index. This is crucial for enhancing the performance of optical components. For instance, incorporating this compound into the prism layer of a prism sheet significantly improves the sheet's optical performance, leading to increased efficiency in LCD backlight units []. This enhancement is directly related to the compound's aromatic groups, which contribute to its high refractive index.

Q2: How does the incorporation of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene impact the brightness of LCD backlight units?

A2: Studies have shown that using 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene in the prism layer of an LCD backlight unit can increase the refractive index to 1.58 []. This higher refractive index enhances the light extraction efficiency of the prism sheet, directly contributing to a brighter backlight.

Q3: Beyond LCD backlight units, are there other applications where the high refractive index of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene is advantageous?

A3: Yes, the high refractive index of this compound makes it suitable for developing advanced optical components like super-resolution imaging lenses [, ]. When used to create colloidal polymer microspheres, its high refractive index allows these microspheres to function as microlenses. These microlenses excel at capturing evanescent waves, which carry high-resolution information, enabling optical microscopes to resolve features significantly smaller than their typical diffraction limit. Researchers have demonstrated the ability to resolve features as small as 60 nm using these microspheres []. Further development led to the creation of hybrid microspheres incorporating 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene with Zirconium Dioxide (ZrO2), achieving resolutions down to 45 nm [].

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